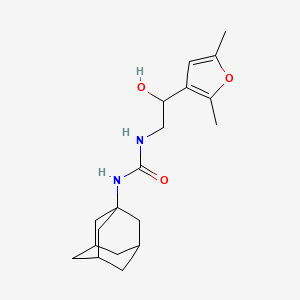
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea, also known as Aducanumab, is a monoclonal antibody that has been developed for the treatment of Alzheimer's disease. It is designed to target and remove beta-amyloid plaques in the brain, which are believed to contribute to the cognitive decline associated with this disease. In
Wissenschaftliche Forschungsanwendungen
Conversion to Furan Derivatives and Sustainable Polymers
Furan derivatives, such as 2,5-dimethylfuran, are pivotal in the development of new-generation polymers, functional materials, and fuels. These derivatives, produced from plant biomass, have been proposed as sustainable alternatives to non-renewable hydrocarbon sources. Research into the synthesis of 5-hydroxymethylfurfural (HMF) from plant feedstocks and its conversion into important derivatives highlights the potential of furan-based chemicals in creating sustainable material solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Urease Inhibitors in Medical Research
Urease inhibitors, including certain urea derivatives, are explored for their therapeutic potential against infections caused by urease-producing bacteria, such as Helicobacter pylori. These inhibitors are vital in developing treatments for gastric and urinary tract infections. Despite the clinical application of acetohydroxamic acid, its severe side effects underscore the need for novel urease inhibitors with improved safety profiles (Kosikowska & Berlicki, 2011).
Biochemical Applications and Enzyme Studies
In biochemical research, the interaction of small organic molecules with proteins and enzymes is a critical area of study. For instance, the effects of cosolvents like urea on protein stability and folding offer insights into the molecular mechanisms of protein denaturation and stabilization. Such studies are fundamental in understanding protein function and designing stabilizing agents for therapeutic proteins (Canchi & Garcia, 2013).
Urea Biosensors and Analytical Chemistry
The development of urea biosensors to detect and quantify urea concentration is significant for medical diagnostics and environmental monitoring. Urea biosensors, utilizing enzyme urease, have applications ranging from clinical diagnostics to agricultural and environmental analysis. Advances in nanotechnology and material science have enhanced the sensitivity and specificity of urea biosensors (Botewad et al., 2021).
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-11-3-16(12(2)24-11)17(22)10-20-18(23)21-19-7-13-4-14(8-19)6-15(5-13)9-19/h3,13-15,17,22H,4-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXDPZBFCBHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)

![2-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2815562.png)
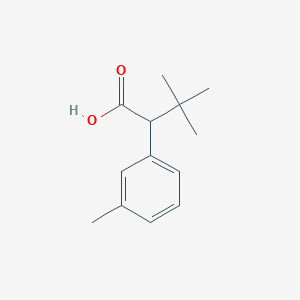


![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2815568.png)
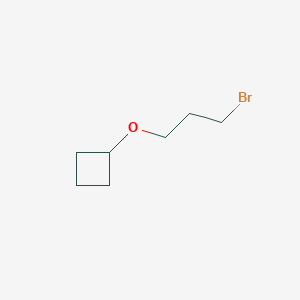
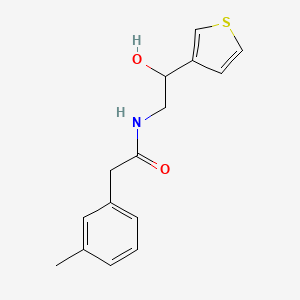

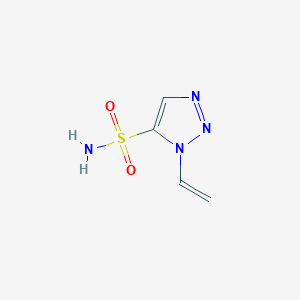
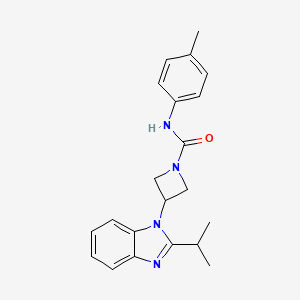
![[(S)-Amino(phenyl)methyl]phosphonic acid;hydrochloride](/img/structure/B2815578.png)
